

Isorhamnetin 3-O-robinobioside: A Comprehensive Technical Review of its Biological Activities

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Compound of Interest

Compound Name: *isorhamnetin 3-O-robinobioside*

Cat. No.: *B150270*

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Introduction

Isorhamnetin 3-O-robinobioside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth review of the biological activities of **isorhamnetin 3-O-robinobioside**, with a focus on its antioxidant and antigenotoxic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support further research and development.

Quantitative Biological Activity

The biological efficacy of **isorhamnetin 3-O-robinobioside** has been quantified in several key studies. The following tables summarize the significant findings, providing a comparative overview of its antioxidant and antigenotoxic potential.

Table 1: Antioxidant Activity of Isorhamnetin 3-O-robinobioside

Assay	Cell Line	Parameter	Value	Reference
Cellular Antioxidant Activity (CAA)	K562	IC ₅₀	0.225 mg/ml	[1]

Table 2: Protective Effect Against Lipid Peroxidation of Isorhamnetin 3-O-robinobioside

Assay	Cell Line	Treatment	Concentration	MDA equivalent (nM)	Reference
TBARS	K562	H ₂ O ₂ (50 µM)	-	225	[1]
+ I3-O-Rob	250 µg/ml	180	[1]		
+ I3-O-Rob	500 µg/ml	150	[1]		
+ I3-O-Rob	1000 µg/ml	100	[1]		

I3-O-Rob: Isorhamnetin 3-O-robinobioside

Table 3: Antigenotoxic Activity of Isorhamnetin 3-O-robinobioside

Assay	Cell Line	Treatment	Concentration	Inhibition of Genotoxicity (%)	Reference
Comet Assay	K562	H ₂ O ₂ (75 µM) + I3-O-Rob	1000 µg/ml	80.55	[1]

I3-O-Rob: Isorhamnetin 3-O-robinobioside

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide the experimental protocols for the key assays used to evaluate

the biological activity of **isorhamnetin 3-O-robinobioside**.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.

- **Cell Treatment:** K562 cells (3.5×10^7 cells/ml) are incubated with varying concentrations of **isorhamnetin 3-O-robinobioside** (250, 500, and 1000 $\mu\text{g/ml}$) for 2 hours.^[1] Subsequently, the cells are exposed to 50 μM H_2O_2 for 2 hours to induce oxidative stress.^[1]
- **Homogenization:** After incubation, cells are washed with PBS, pelleted, and homogenized in 1.15% KCl.^[1]
- **Reaction Mixture:** The homogenate is mixed with 0.2 ml of 8.1% SDS, 1.5 ml of 20% acetic acid, and 1.5 ml of 0.8% thiobarbituric acid (TBA). The final volume is adjusted to 4 ml with distilled water.^[1]
- **Incubation and Extraction:** The mixture is heated at 95°C for 120 minutes.^[1] After cooling on ice for 10 minutes, 5.0 ml of a n-butanol and pyridine mixture (15:1 v/v) is added, and the solution is vortexed.^[1]
- **Measurement:** Following centrifugation at 825 g for 10 minutes, the absorbance of the supernatant is measured at 532 nm.^[1] The amount of TBARS is expressed as MDA equivalents.^[1]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay evaluates the antioxidant activity of a compound within a cellular environment.

- **Cell Seeding:** K562 cells are seeded in a 96-well microplate.
- **Loading with DCFH-DA:** The cells are treated with 2',7'-dichlorofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescein (DCFH).
- **Induction of Oxidative Stress:** The cells are then exposed to 2,2'-azobis (2-amidinopropane) dihydrochloride (ABAP), a free radical initiator.^[1]

- **Measurement:** In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured, and the antioxidant activity of **isorhamnetin 3-O-robinobioside** is determined by its ability to inhibit DCF formation.^[1]

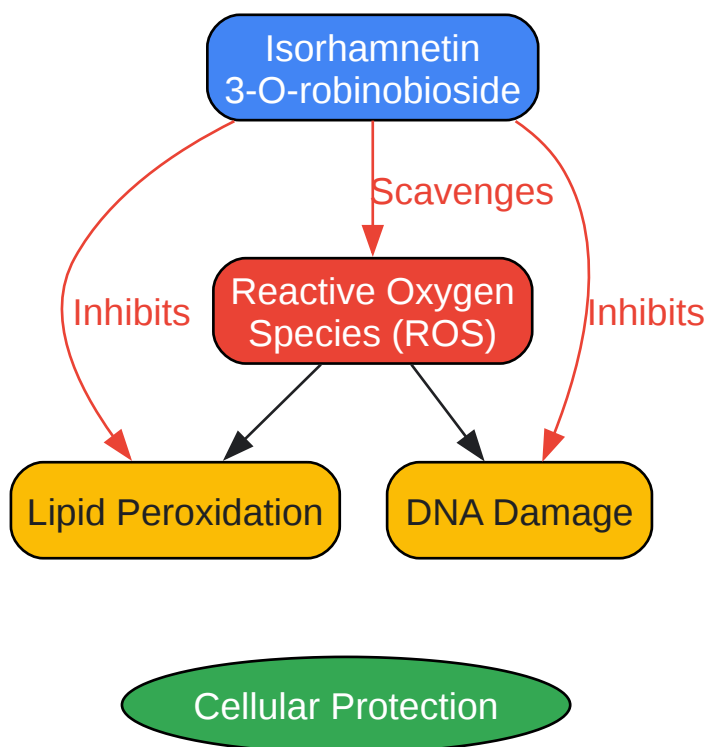
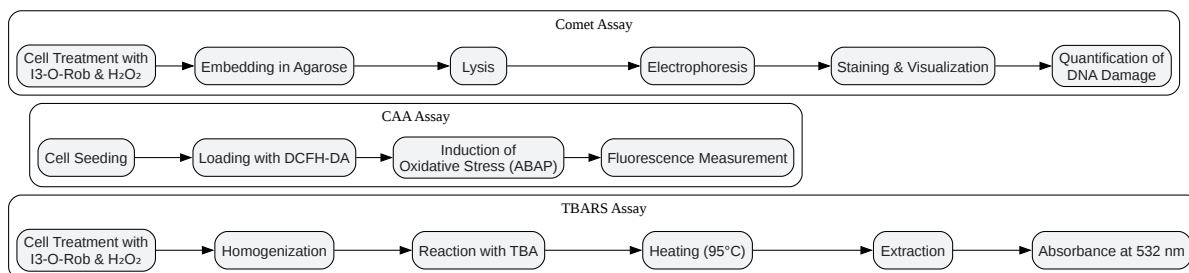
Comet Assay (Single-Cell Gel Electrophoresis)

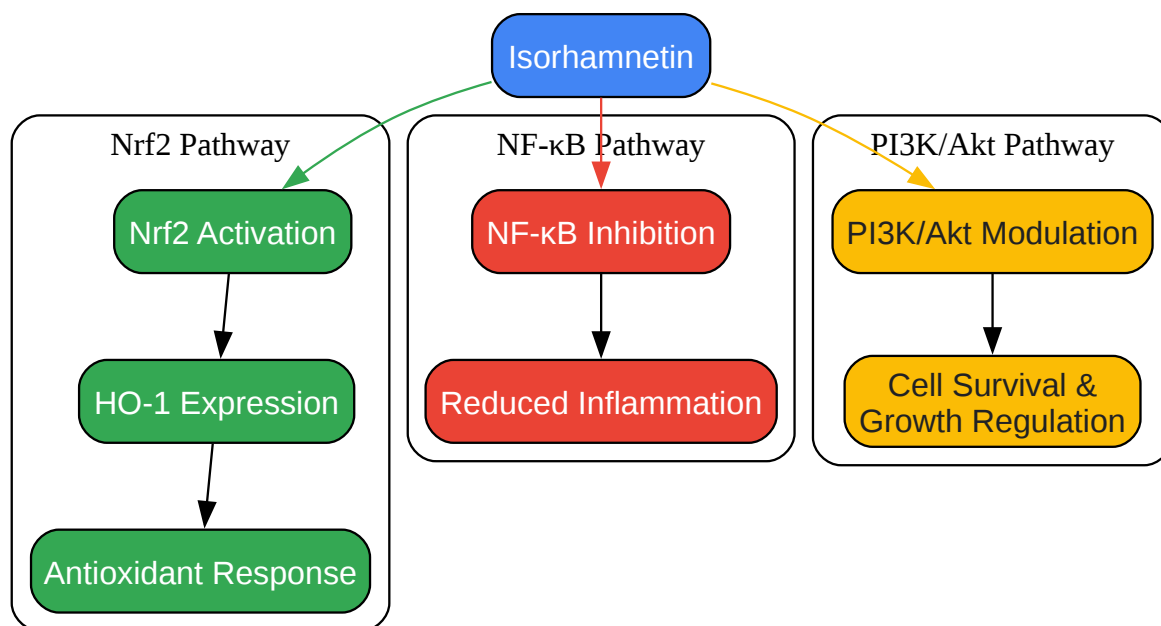
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

- **Cell Treatment:** K562 cells are treated with **isorhamnetin 3-O-robinobioside** at various concentrations, followed by exposure to an oxidative agent like H₂O₂ (75 µM) to induce DNA damage.^[1]
- **Cell Embedding:** The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail."
- **Staining and Visualization:** The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.
- **Quantification:** The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail. The inhibition of genotoxicity is calculated relative to the damage induced by H₂O₂ alone.^[1]

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can facilitate a deeper understanding of the scientific data.





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References

- 1. mdpi.com [mdpi.com]
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